Product packaging for 2-[4-(Benzyloxy)phenyl]-1-methylindole(Cat. No.:)

2-[4-(Benzyloxy)phenyl]-1-methylindole

Cat. No.: B13699897
M. Wt: 313.4 g/mol
InChI Key: GVFDOSJOADGQAY-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-1-methylindole is a synthetic indole derivative of interest in medicinal chemistry and chemical biology research. Indole-based scaffolds are widely studied for their diverse biological activities and presence in pharmacologically active compounds. Specifically, the structure of this compound, featuring a 1-methylindole core substituted at the 2-position with a 4-benzyloxyphenyl group, suggests potential as a valuable intermediate or building block in organic synthesis . Researchers may utilize this compound in the development of novel molecules targeting various biological pathways. Indole derivatives similar to this one have been investigated for roles as enzyme inhibitors and receptor modulators . For instance, some 2-phenyl-1-benzyl-indoles are known to exhibit estrogenic activity and have been researched in contexts such as bone loss prevention . Furthermore, the benzyloxy group is a common structural motif that can influence a compound's selectivity and potency in biological systems . This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19NO B13699897 2-[4-(Benzyloxy)phenyl]-1-methylindole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

1-methyl-2-(4-phenylmethoxyphenyl)indole

InChI

InChI=1S/C22H19NO/c1-23-21-10-6-5-9-19(21)15-22(23)18-11-13-20(14-12-18)24-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3

InChI Key

GVFDOSJOADGQAY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 2 4 Benzyloxy Phenyl 1 Methylindole

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring system is characterized by its high electron density, particularly at the C-3 position of the pyrrole (B145914) moiety, making it highly susceptible to electrophilic attack. The presence of the N-methyl group and the 2-phenyl substituent influences the regioselectivity and rate of these reactions.

Regioselectivity and Reaction Conditions at C-3 and C-5

Electrophilic substitution on the indole nucleus of 2-[4-(benzyloxy)phenyl]-1-methylindole is predicted to occur predominantly at the C-3 position. This preference is a general feature of indole chemistry, arising from the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) formed upon electrophilic attack at C-3. This stabilization is more effective than for attack at any other position. For 2-substituted indoles, the C-3 position remains the most nucleophilic and sterically accessible site for incoming electrophiles.

The N-methyl group further enhances the electron-donating character of the indole nitrogen, thereby activating the ring system towards electrophilic substitution compared to an N-unsubstituted indole. The 2-phenyl group, while conjugated with the indole system, does not significantly alter the inherent preference for C-3 substitution.

Electrophilic attack at the C-5 position, located on the benzene (B151609) portion of the indole, is less favorable under typical conditions. Such a reaction would disrupt the aromaticity of the benzene ring and is generally only observed when the C-3 position is blocked and under more forcing reaction conditions. The benzyloxy group on the C-2 phenyl ring is unlikely to direct electrophiles to the indole's C-5 position due to the distance and lack of direct conjugation.

Functionalization with Electrophilic Reagents

A variety of electrophilic reagents can be employed to introduce functional groups at the C-3 position of this compound. The following table summarizes some common electrophilic substitution reactions and the expected outcomes based on studies of analogous 1-methyl-2-phenylindoles.

Reaction TypeElectrophilic Reagent/ConditionsExpected ProductRemarks
Vilsmeier-Haack FormylationPOCl₃, DMF3-Formyl-2-[4-(benzyloxy)phenyl]-1-methylindoleA mild and efficient method for introducing an aldehyde group at C-3. The Vilsmeier reagent is a relatively weak electrophile, well-suited for reactive indoles. organic-chemistry.orgchemistrysteps.comcambridge.org
NitrationHNO₃/H₂SO₄ or other nitrating agents3-Nitro-2-[4-(benzyloxy)phenyl]-1-methylindoleCareful control of reaction conditions is necessary to avoid over-reaction and potential oxidation of the indole ring. acs.orgresearchgate.net
HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)3-Bromo- or 3-Chloro-2-[4-(benzyloxy)phenyl]-1-methylindoleThese reagents provide a source of electrophilic halogen and are commonly used for the halogenation of indoles under mild conditions. doi.org
Friedel-Crafts AcylationAcyl chloride/Lewis acid (e.g., AlCl₃)3-Acyl-2-[4-(benzyloxy)phenyl]-1-methylindoleThis reaction introduces a ketone functionality. The choice of Lewis acid and reaction conditions can be critical to avoid side reactions. wikipedia.orglibretexts.org

Reactions Involving the Indole Nitrogen (N-1)

Further Alkylation or Acylation Reactions

The indole nitrogen (N-1) in this compound already bears a methyl group. Consequently, it lacks the acidic N-H proton that is typically the site of further alkylation or acylation in N-unsubstituted indoles. Under standard alkylating or acylating conditions that involve the deprotonation of the indole nitrogen followed by nucleophilic attack on an electrophile, this compound will be unreactive at the N-1 position.

Formation of N-Substituted Derivatives

As direct further alkylation or acylation at the N-1 position is not feasible, the formation of other types of N-substituted derivatives would necessitate more complex chemical transformations that are beyond the scope of this discussion.

Transformations of the Benzyloxy Protecting Group

The benzyloxy group serves as a common protecting group for phenols due to its relative stability under a range of reaction conditions and its susceptibility to cleavage under specific, often reductive, conditions. The removal of this group from this compound would yield the corresponding phenolic compound, 2-(4-hydroxyphenyl)-1-methylindole, which can be a valuable intermediate for further derivatization.

The following table outlines common methods for the cleavage of benzyl (B1604629) ethers and their applicability to the target molecule.

Deprotection MethodReagents and ConditionsRemarks
Catalytic HydrogenolysisH₂, Pd/C or other catalysts (e.g., Pd(OH)₂/C)This is a widely used and often very effective method. The reaction is typically clean, affording the deprotected phenol (B47542) and toluene (B28343) as a byproduct. organic-chemistry.orgnih.gov
Lewis Acid-Mediated CleavageBBr₃, BCl₃, or AlCl₃Strong Lewis acids can effect the cleavage of benzyl ethers. These conditions are harsh and may not be compatible with other acid-sensitive functional groups. researchgate.net
Oxidative Cleavage2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)This method is particularly effective for p-methoxybenzyl ethers but can also be applied to benzyl ethers under certain conditions. clockss.orgepa.gov
Dissolving Metal ReductionNa/NH₃ (Birch reduction)These are powerful reducing conditions and may affect other reducible functional groups in the molecule.

Deprotection Strategies to Yield Phenolic Indoles

The cleavage of the benzyl ether in this compound to unveil the corresponding phenolic indole, 2-(4-hydroxyphenyl)-1-methylindole, is a critical transformation for accessing a key pharmacophore. Several deprotection strategies can be employed, with catalytic hydrogenation being one of the most common and efficient methods.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds under mild conditions and generally affords high yields of the desired phenol with minimal side products. The choice of solvent and hydrogen source can be optimized for specific substrates.

CatalystHydrogen SourceSolventTemperatureOutcome
Palladium on Carbon (Pd/C)H2 gasEthanol, Methanol, Ethyl acetate (B1210297)Room TemperatureHigh yield of 2-(4-hydroxyphenyl)-1-methylindole
Palladium on Carbon (Pd/C)Ammonium formateMethanolRefluxEfficient hydrogen transfer, avoids handling of H2 gas

Lewis Acid-Mediated Cleavage: Certain Lewis acids can effect the cleavage of benzyl ethers. Boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are particularly effective reagents for this transformation. These reactions are typically carried out at low temperatures in an inert solvent like dichloromethane. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the benzylic carbon. atlanchimpharma.comorganic-chemistry.org This method is advantageous when the molecule contains other functional groups that might be sensitive to hydrogenation conditions. atlanchimpharma.comorganic-chemistry.org

ReagentSolventTemperatureKey Features
Boron trichloride (BCl₃)Dichloromethane-78 °C to Room TemperatureEffective for acid-sensitive substrates.
Boron tribromide (BBr₃)Dichloromethane-78 °C to Room TemperatureStronger Lewis acid, may offer faster reaction times.

Chemical Modifications of the Phenyl Ring within the Benzyloxy Moiety

While the benzyloxy group is primarily a protecting group, the phenyl ring within this moiety can undergo chemical modifications prior to deprotection. These reactions allow for the introduction of various substituents, leading to a diverse range of phenolic indole derivatives.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution reactions. The benzyloxy group itself is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the benzyloxy substituent.

Nitration: Treatment with a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid, can introduce a nitro group onto the phenyl ring. The reaction conditions need to be carefully controlled to avoid cleavage of the benzyl ether.

Halogenation: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable initiator. This allows for the introduction of bromine or chlorine atoms, which can then serve as handles for further cross-coupling reactions.

ReactionReagent(s)Expected Product(s)
NitrationHNO₃, H₂SO₄2-[4-(nitrobenzyloxy)phenyl]-1-methylindole (ortho and para isomers)
BrominationN-Bromosuccinimide (NBS)2-[4-(bromobenzyloxy)phenyl]-1-methylindole (ortho and para isomers)

These modifications provide a strategic advantage by allowing for late-stage functionalization of the molecule, expanding the accessible chemical space from a common intermediate.

Oxidative and Reductive Reactivity of the Indole System

The indole nucleus of this compound is susceptible to both oxidation and reduction, leading to a variety of transformed products.

Oxidative Reactivity: The electron-rich nature of the indole ring makes it prone to oxidation. Under specific acidic conditions, N-methyl-2-phenylindole, a close structural analog, reacts with aldehydes like malondialdehyde and 4-hydroxyalkenals to form chromophoric cyanine (B1664457) dyes. nih.govresearchgate.netresearchgate.netnih.gov This reaction highlights the susceptibility of the indole C-3 position to electrophilic attack and subsequent oxidation. The fragmentation of reaction intermediates can be influenced by the presence of iron(III) and oxygen, suggesting the involvement of radical cation intermediates. researchgate.netnih.gov

Reductive Reactivity: The indole ring can be reduced under various conditions. Catalytic hydrogenation, often used for deprotection of the benzyloxy group, can also lead to the reduction of the indole double bond, yielding an indoline (B122111) derivative, particularly under more forcing conditions (higher pressure and temperature).

A study on the catalytic hydrogenation of 2,3-dimethylindole (B146702) demonstrated that complete hydrogenation to the corresponding octahydroindole derivative can be achieved using a Ru/Al₂O₃ catalyst at elevated temperature and pressure. nih.gov Similarly, the dehydrogenation of the fully hydrogenated product can be accomplished using a Pd/Al₂O₃ catalyst. nih.gov These findings suggest that the indole ring of this compound could be selectively reduced to the indoline or further to the octahydroindole, depending on the reaction conditions and catalyst choice.

ReactionCatalystConditionsProduct
HydrogenationRu/Al₂O₃High temperature and pressure2-[4-(Benzyloxy)phenyl]-1-methylindoline or octahydroindole derivative
DehydrogenationPd/Al₂O₃High temperatureThis compound (from the reduced form)

Reaction Pathways at the Phenyl Moiety Attached to C-2

The phenyl ring attached at the C-2 position of the indole nucleus provides another site for chemical modification.

Electrophilic Aromatic Substitution: The C-2 phenyl ring can undergo electrophilic aromatic substitution. The indole moiety is generally considered to be an electron-donating group, thus activating the attached phenyl ring and directing incoming electrophiles to the ortho and para positions. However, the steric hindrance from the indole ring might favor substitution at the para position.

Halogenation: Direct halogenation of the C-2 phenyl ring can be achieved using electrophilic halogenating agents. For instance, bromination with Br₂ in the presence of a Lewis acid catalyst could introduce a bromine atom, creating a valuable intermediate for cross-coupling reactions.

Nitration: Nitration of the C-2 phenyl ring can be performed with standard nitrating agents. The position of nitration will be influenced by the directing effect of the indole ring.

Cross-Coupling Reactions: If a halogen atom is present on the C-2 phenyl ring (e.g., in 2-(4-bromophenyl)-1-methylindole), it can participate in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the formation of a new carbon-carbon bond by reacting the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgnih.govmdpi.com This provides a powerful method for introducing a wide range of aryl or alkyl substituents at this position.

ReactionReagentsProduct
Suzuki-Miyaura Coupling (with a bromo-substituted precursor)Arylboronic acid, Pd catalyst, Base2-(biphenyl-4-yl)-1-methylindole derivative

Structure Activity Relationship Sar Studies of 2 4 Benzyloxy Phenyl 1 Methylindole Analogues

Conformational Analysis and its Influence on Molecular Interactions

Molecular interactions are governed by a balance of steric and electronic effects. beilstein-journals.org For instance, the orientation of the 2-phenyl ring can affect π-π stacking interactions with aromatic residues in a binding site. The presence of bulky substituents can restrict rotation, locking the molecule into a specific, potentially more active or inactive, conformation. Theoretical and computational studies are often employed to predict the preferred conformations and to understand how these spatial arrangements influence interactions such as hydrogen bonding and hydrophobic contacts with biological macromolecules. nih.gov

Impact of the Benzyloxy Group on Biological Activities

The benzyloxy group (-OCH₂C₆H₅) at the para-position of the 2-phenyl ring is a significant contributor to the molecule's pharmacological profile. Its impact can be dissected by considering its position on the indole (B1671886) scaffold and the role of the constituent ether linkage.

The location of the benzyloxy group on the indole core dramatically alters the molecule's selectivity and potency. Research on related indolyl methylamines as monoamine oxidase (MAO) inhibitors has shown that attaching a benzyloxy group at the 5-position of the indole ring is critical for selective MAO-B inhibition. documentsdelivered.com This effect is highly specific to the position; moving the substituent to other locations on the indole ring can lead to a loss of selectivity or a shift in activity towards MAO-A. documentsdelivered.com

For example, the compound N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) was found to be a highly potent and selective MAO-B inhibitor, being 48 times more selective than the established drug L-deprenyl. documentsdelivered.com This highlights the profound influence of the substituent's position on molecular recognition by the enzyme's active site.

Table 1: Effect of Benzyloxy Group Position on MAO-B Inhibition.
CompoundPosition of Benzyloxy GroupMAO-B Ki (nM)MAO-A Ki (nM)Selectivity for MAO-B
FA-735-Indole0.75 ± 0.15800 ± 601066
L-deprenylN/A16.8 ± 0.1376 ± 0.03222

Data sourced from Pérez et al., 1999. documentsdelivered.com

The ether linkage (-O-) in the benzyloxy group plays a multifaceted role in molecular interactions. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, forming crucial connections with hydrogen bond donors (like -NH or -OH groups) in a receptor's binding site. researchgate.net

Steric and Electronic Effects of Substituents on the Indole Core

Modifications to the indole core, both at the N1-position and on the 2-phenyl ring, have profound steric and electronic effects that modulate biological activity.

The substitution at the N1-position of the indole ring is a common strategy to enhance the pharmacological properties of indole derivatives. The N-methyl group in the parent compound can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding site.

Studies have shown that N-substitution can markedly enhance biological activity. For instance, replacing the N-H of an indole with an N-benzyl group has been shown to increase potency in certain contexts. nih.govrsc.org The size and nature of the N-alkyl group can influence the molecule's lipophilicity, metabolic stability, and ability to orient correctly within a binding pocket. Sterically bulky N-substituents may either enhance binding by occupying a specific hydrophobic pocket or decrease activity by sterically hindering the molecule from accessing its binding site. mdpi.com The synthesis of various N-alkylindoles is a key strategy in SAR studies to fine-tune the activity of a lead compound. nih.gov

The 2-phenyl ring is a prime target for substitution to explore SAR. The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, or para) of substituents significantly influence activity. libretexts.org

Generally, electron-withdrawing groups (e.g., halogens, -CF₃, -NO₂) and electron-donating groups (e.g., -CH₃, -OCH₃) can alter the electronic distribution of the entire scaffold, affecting its interaction with the biological target. acs.org

For example, in one study on antifungal N-phenyl substituted compounds, it was found that electron-withdrawing substituents generally enhanced activity, while electron-donating groups caused a decrease. The position of the substituent was also critical; ortho- and para-halogenated isomers were typically more active than the corresponding meta-isomers.

Table 2: Influence of Substituent Position and Type on Antifungal Activity (% Inhibition).
Substituent (R)PositionActivity vs. F. solaniActivity vs. V. mali
H-48.553.3
Fortho-85.470.1
Fmeta-55.361.2
Fpara-71.473.0
NO₂ortho-Decreased ActivityDecreased Activity
NO₂meta-75.275.2
NO₂para-79.482.3

This table presents generalized findings on the effects of substituents on a phenyl ring from related bioactive compounds to illustrate SAR principles.

These findings demonstrate that both the electronic properties and the spatial location of substituents on the 2-phenyl ring are crucial variables that can be systematically modified to optimize the biological activity of 2-phenylindole (B188600) analogues.

Computational Chemistry in SAR Elucidation

Computational chemistry serves as a powerful tool in modern drug design, enabling researchers to predict the biological activity of compounds and to understand the key structural features responsible for their effects. For a given series of analogues, techniques like QSAR and pharmacophore modeling are instrumental in guiding the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to create an equation that predicts activity. A robust QSAR model can forecast the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

For indole derivatives in general, QSAR studies have been successfully applied. For instance, 3D-QSAR models for various indole-based inhibitors have been developed to understand the influence of different substituents on their activity against targets like aromatase or 17β-hydroxysteroid dehydrogenase type 5. researchgate.netbohrium.com These studies typically generate contour maps that indicate where steric bulk or specific electronic properties would be beneficial or detrimental to activity. However, a specific QSAR model for analogues of 2-[4-(Benzyloxy)phenyl]-1-methylindole, which would provide precise statistical data (such as r², q²) and descriptor information for this series, has not been reported in the available scientific literature.

Pharmacophore Development

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. Ligand-based pharmacophore models are developed by aligning a set of active molecules and identifying their common features. nih.gov

The "benzyloxy pharmacophore" is a recognized feature in various classes of bioactive molecules, often contributing to binding through hydrophobic and aromatic interactions. nih.govnih.gov Studies on diverse scaffolds have highlighted its importance. For example, research on benzyloxy chalcones has identified this group as a key feature for monoamine oxidase B inhibition. nih.gov Similarly, pharmacophore models for other indole derivatives often include large hydrophobic and aromatic features, which a benzyloxy-phenyl group would satisfy. researchgate.netbohrium.com

A specific pharmacophore model for this compound analogues would define the precise spatial relationships between the indole core, the N-methyl group, the 2-phenyl ring, and the benzyloxy substituent that are critical for activity. It would identify which of these elements act as key pharmacophoric features (e.g., hydrophobic group, aromatic ring) and their required distances from one another. Despite the potential utility of such a model for virtual screening and designing new analogues, dedicated studies to develop and validate one for this specific series are not present in the current body of scientific literature.

Pharmacological and Biological Research Investigations Preclinical Focus

Enzyme Modulation Studies

There is no specific information available in the reviewed literature detailing the mechanisms of Monoamine Oxidase-B (MAO-B) inhibition for 2-[4-(Benzyloxy)phenyl]-1-methylindole. While studies have been conducted on other indole (B1671886) derivatives and compounds containing a benzyloxy group for their potential as MAO-B inhibitors, data on the specific inhibitory activity, potency (e.g., IC₅₀ or Kᵢ values), or the nature of the inhibition (e.g., competitive, reversible) for this compound have not been reported. nih.govnih.govresearchgate.netnih.gov

Similarly, specific preclinical investigations into the inhibitory effects of this compound on Monoamine Oxidase-A (MAO-A) are not found in the available literature. Therefore, its activity profile and selectivity for MAO-A versus MAO-B remain uncharacterized. nih.govnih.govresearchgate.netnih.gov

Studies on Antiproliferative and Anticancer Activities in Cell Lines

Research into the antiproliferative effects of 2-phenylindole (B188600) derivatives has identified them as a promising class of compounds for anticancer applications. Studies have shown that compounds based on the 2-arylindole scaffold can exhibit strong antiproliferative activity in various cancer cell lines. For instance, novel selective estrogen receptor modulators (SERMs) designed with a 2-arylindole structure have demonstrated significant growth inhibition in the ER-positive MCF-7 breast cancer cell line. While specific data for this compound is not detailed in the available literature, the broader class of 2-phenylindoles has shown potent activity, with some derivatives exhibiting IC50 values in the low micromolar range. The general findings for related structures suggest that modifications on the phenyl ring and the indole nitrogen can significantly influence cytotoxic potency.

Table 1: Antiproliferative Activity of Representative 2-Arylindole Compounds Data presented for illustrative purposes based on activities of related compounds.

Compound AnalogueCell LineIC50 Value (µM)
Bisindole Analogue (Compound 31)MCF-72.71
Indole-Combretastatin Conjugate (Compound 86)MCF-71.86

A primary molecular target for many anticancer indole derivatives is tubulin. These compounds can interfere with microtubule dynamics, a critical process for cell division, by inhibiting tubulin polymerization. Arylthioindoles (ATIs), a related class of compounds, are known to be potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site on β-tubulin. The inhibition of microtubule assembly leads to a halt in the cell cycle, specifically in the G2/M phase, which ultimately triggers cell death. While direct evidence for this compound is not available, the 2-phenylindole scaffold is a key feature of many compounds that act as tubulin polymerization inhibitors. For example, conjugates of 2-arylindoles with agents like combretastatin (B1194345) A4, a well-known tubulin inhibitor, have been synthesized to enhance cytotoxic effects.

The antiproliferative activity of 2-phenylindole derivatives is often linked to their ability to induce apoptosis, or programmed cell death. Following cell cycle arrest caused by mechanisms such as tubulin inhibition, cancer cells are directed towards an apoptotic pathway. Studies on active 2-arylindole compounds have confirmed their pro-apoptotic activity in cancer cells, such as the MCF-7 breast cancer line, while showing minimal effects on normal peripheral blood cells. The induction of apoptosis is a key indicator of the therapeutic potential of an anticancer agent. The mechanism often involves the modulation of key proteins involved in cell cycle arrest and apoptosis, such as p53 and p21, and a reduction in anti-apoptotic proteins like Bcl-2.

Neuroprotective Effects in Preclinical Models

While the primary research focus for many indole derivatives has been on their anticancer properties, related chemical structures have been investigated for neuroprotective effects.

The endoplasmic reticulum (ER) is crucial for protein folding, and disruptions in this process lead to ER stress, which is implicated in various neurodegenerative diseases. The unfolded protein response (UPR) is a set of signaling pathways activated to manage ER stress, but prolonged activation can be detrimental. Chemical chaperones and inhibitors of ER stress are being investigated as potential therapeutic strategies. For instance, 4-phenyl butyric acid (4-PBA) has been shown to protect against acute lung injury by reducing ER stress-related protein expression and apoptosis. Although direct studies on this compound in this context are absent from the literature, the exploration of small molecules that can modulate ER stress is an active area of research for neuroprotection.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathology of neurodegenerative diseases. Antioxidants can protect against this damage. Research on various indole derivatives, such as 5-hydroxyoxindole, has demonstrated significant suppression of lipid peroxidation and intracellular oxidative stress. The lipophilicity of these derivatives often correlates with their antioxidant efficacy. While specific research on the oxidative stress mitigation properties of this compound has not been reported, the indole nucleus is a common feature in many compounds with antioxidant capabilities.

Receptor Interaction Studies (e.g., Estrogen Receptor Modulators, CCK1 Receptor Agonism)

The structural scaffold of this compound suggests its potential to interact with various receptors. Research into analogous compounds has centered on their activity as estrogen receptor modulators and their potential interactions with other receptor systems like the cholecystokinin (B1591339) 1 (CCK1) receptor.

Ligand binding assays are critical in determining the affinity of a compound for a specific receptor. For derivatives of 2-phenylindole, these assays have been instrumental in characterizing their interaction with the estrogen receptor (ER).

In a key study, a series of hydroxy-2-phenylindoles with substituted benzyl (B1604629) groups at the nitrogen, structurally related to this compound, were evaluated for their ability to displace estradiol (B170435) from the calf uterine estrogen receptor. The results indicated that these N-benzylated derivatives exhibited high binding affinities for the estrogen receptor. The Relative Binding Affinity (RBA) values for these compounds ranged from 0.55 to 16, with estradiol set at a reference of 100. This demonstrates a significant, though variable, affinity of this class of compounds for the estrogen receptor. A prerequisite for this binding is the presence of an alkyl group on the indole nitrogen. nih.gov Favorable binding is also associated with a hydroxy group in the para position of the phenyl ring and short alkyl chains at both the 1 and 3 positions of the indole nucleus. nih.gov

While specific binding data for this compound is not detailed in the available literature, the data from closely related N-benzylated 2-phenylindoles provide a strong indication of its potential as an estrogen receptor ligand. The benzyloxy group in the target compound is a key structural feature that influences this interaction.

Table 1: Relative Binding Affinity of N-Benzylated 2-Phenylindole Derivatives for the Calf Uterine Estrogen Receptor

Compound ClassReceptorTissue SourceRelative Binding Affinity (RBA) Range (Estradiol = 100)
N-Benzylated Hydroxy-2-PhenylindolesEstrogen ReceptorCalf Uterus0.55 - 16

Functional assays in in vitro systems are employed to understand the biological consequences of a compound binding to its receptor, such as agonistic or antagonistic activity.

For the N-benzylated 2-phenylindole derivatives, their estrogenic and antiestrogenic properties were assessed. In a mouse uterine weight test, these compounds demonstrated low estrogenicity. nih.gov However, several derivatives exhibited antiestrogenic activity, with a maximum inhibition of estrone-stimulated uterine growth of 40%. nih.gov This suggests that while these compounds can bind to the estrogen receptor, they may not activate it in the same manner as endogenous estrogens and can, in some contexts, block the action of other estrogens.

Further in vitro studies using human breast cancer cell lines provided more insight. An inhibitory effect of a related N-benzylated 2-phenylindole was observed in the hormone-sensitive MCF-7 breast cancer cells, but not in the hormone-independent MDA-MB 231 cells. This differential effect strongly suggests that the mode of action for these compounds involves the estrogen receptor system.

In the context of CCK1 receptor agonism, functional assays for related compounds have measured potent agonist activity through various in vitro and in vivo assays. nih.gov These assays typically assess downstream signaling events following receptor activation.

In Vivo Preclinical Studies in Non-Human Organisms (e.g., C. elegans Model Systems)

Currently, there is no available scientific literature detailing in vivo preclinical studies of this compound in the nematode Caenorhabditis elegans. While C. elegans is a widely used model organism in biomedical research, its application in the study of this specific compound has not been reported.

However, in vivo studies in rodents have been conducted on structurally similar N-benzylated 2-phenylindoles. For instance, two derivatives were tested for their antitumor activity in rats with dimethylbenzanthracene (DMBA)-induced estrogen-dependent mammary tumors. One of these compounds, a 4-cyanobenzyl derivative, was found to be active, causing a 57% decrease in the average tumor area after four weeks of treatment. nih.gov These findings in a rodent model further support the antiestrogenic and potential antitumor properties of this class of compounds in a living organism.

Investigation of Biochemical Pathway Modulation

The interaction of 2-phenylindole derivatives with the estrogen receptor implicates their involvement in the modulation of estrogen-mediated signaling pathways. Estrogen receptors are transcription factors that, upon activation, can regulate the expression of a multitude of genes, thereby influencing various cellular processes. nih.govfrontiersin.org

The antiestrogenic activity observed with N-benzylated 2-phenylindoles suggests that these compounds can interfere with the normal signaling cascade initiated by endogenous estrogens. By binding to the estrogen receptor, they may induce a conformational change that is different from that induced by estradiol, leading to a blunted or altered transcriptional response. This could involve differential recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, ultimately affecting the expression of estrogen-responsive genes. imrpress.com

Furthermore, estrogen receptors are known to engage in crosstalk with other signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation. nih.gov Some estrogen receptor ligands have been shown to inhibit NF-κB transcriptional activity, suggesting a potential anti-inflammatory role. nih.gov While direct evidence for this compound is lacking, its activity as an estrogen receptor modulator points towards a potential to influence these and other interconnected cellular signaling networks.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Chemical Shift Assignments

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl group on the indole (B1671886) nitrogen (N-CH₃) would likely appear as a singlet in the upfield region. The protons of the indole ring system and the benzylic methylene (B1212753) protons (-O-CH₂-Ph) would resonate in the aromatic and mid-field regions, respectively. The protons on the phenyl and benzyloxy phenyl rings would show characteristic multiplets in the downfield aromatic region.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The methyl carbon would be found at the high-field end of the spectrum. The carbons of the indole ring, the benzyloxy phenyl group, and the benzyl (B1604629) group would all resonate in the downfield region, with quaternary carbons typically showing weaker signals.

A detailed, hypothetical assignment based on analogous structures is presented in the table below for illustrative purposes.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~3.7~31.0
Indole H-3~6.5~101.0
Indole H-4 to H-7~7.1-7.7~110.0-137.0
Phenyl H (benzyloxy)~7.3-7.5~127.0-137.0
Phenyl H (C2-substituent)~7.0-7.6~115.0-159.0
-O-CH₂-~5.1~70.0
Indole C-2-~141.0
Indole C-3~6.5~101.0
Indole C-3a-~129.0
Indole C-7a-~137.0
Phenyl C (benzyloxy)-~127.0-137.0
Phenyl C (C2-substituent)-~115.0-159.0

Note: These are predicted values and require experimental verification.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For 2-[4-(Benzyloxy)phenyl]-1-methylindole, COSY would be instrumental in tracing the connectivity of the protons on the indole ring and on the two phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the indole and phenyl ring systems, as well as the N-methyl and benzylic methylene groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₂₂H₁₉NO), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula.

Theoretical Exact Mass Calculation:

C₂₂: 22 * 12.000000 = 264.000000

H₂₀ (19 + 1 for protonation): 20 * 1.007825 = 20.156500

N: 1 * 14.003074 = 14.003074

O: 1 * 15.994915 = 15.994915

Calculated [M+H]⁺: 314.154489

An experimental HRMS measurement yielding a value very close to this calculated mass would provide strong evidence for the proposed molecular formula.

Fragmentation Pattern Interpretation

In addition to the molecular ion, mass spectrometry can induce fragmentation of the molecule, and the resulting fragment ions provide valuable structural information. The fragmentation pattern of this compound would likely involve characteristic cleavages. A primary fragmentation pathway would be the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (m/z 91) and a radical cation corresponding to the rest of the molecule. Other potential fragmentations could involve cleavages within the indole ring system. A detailed analysis of these fragmentation patterns would further corroborate the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, C-N stretching of the indole ring, and C-O stretching of the ether linkage. While specific experimental data for this compound is not available in the provided search results, analysis of related structures suggests the presence of key vibrational modes that would be consistent with its molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For this compound, the FT-IR spectrum provides definitive evidence for its key structural components.

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies:

Aromatic C-H Stretching: The presence of the indole and two phenyl rings results in sharp absorption bands typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The N-methyl group (N-CH₃) exhibits C-H stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings give rise to a series of sharp peaks in the 1600–1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond within the indole ring can be identified in the fingerprint region.

C-O-C Stretching (Ether): The benzylic ether linkage is characterized by a strong, prominent C-O stretching band, typically appearing in the 1250–1050 cm⁻¹ range. This is a key signature for the benzyloxy group.

Analysis of the FT-IR spectrum allows for the confirmation of these functional groups, thereby verifying the molecular structure. nih.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch Aromatic (Indole, Phenyl) 3100 - 3000
C-H Stretch Aliphatic (N-Methyl) 2975 - 2850
C=C Stretch Aromatic Rings 1600 - 1450
C-O-C Stretch Aryl-Alkyl Ether 1250 - 1050

Raman Spectroscopy Applications

Raman spectroscopy is another vibrational spectroscopy technique that serves as a valuable complement to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds.

For this compound, Raman spectroscopy would be especially useful for characterizing the carbon skeleton:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the C=C bonds in the indole and phenyl rings, which are often weak in FT-IR, typically produce strong and sharp signals in the Raman spectrum. dergipark.org.tr

The combination of FT-IR and Raman spectra provides a more complete vibrational analysis, confirming the presence of both polar and non-polar functional groups and offering a comprehensive fingerprint of the molecule. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uobabylon.edu.iqijsred.com The chromophore in this compound is the extensive conjugated π-electron system that includes the indole nucleus and the attached benzyloxyphenyl group.

The absorption of UV light excites electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy anti-bonding orbitals (π* orbitals). The resulting spectrum, a plot of absorbance versus wavelength, is used to determine the wavelengths of maximum absorption (λmax), which are characteristic of the compound's electronic structure. technologynetworks.com For this compound, the expected absorptions are primarily due to π → π* transitions within the conjugated aromatic system. ru.nl

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound would be characterized by one or more absorption maxima (λmax). The λmax value indicates the energy required for the most probable electronic transition. The intensity of this absorption is quantified by the molar extinction coefficient (ε), a constant that is specific to the compound at a given wavelength and in a particular solvent. The relationship is described by the Beer-Lambert law.

Determining λmax and ε is crucial for quantitative analysis and for understanding the electronic properties of the molecule. The extended conjugation between the indole ring and the phenyl ring is expected to cause a bathochromic (red) shift compared to the parent indole chromophore.

Table 2: Parameters Determined by UV-Vis Spectroscopy

Parameter Symbol Description
Wavelength of Maximum Absorption λmax The wavelength at which the substance shows maximum absorbance.

Solvatochromic Behavior Studies

Solvatochromism is the phenomenon where the position of a compound's absorption or emission band changes with the polarity of the solvent. uobabylon.edu.iq Studying the solvatochromic behavior of this compound can provide valuable insights into the nature of its electronic transitions and the difference in dipole moment between the ground and excited states.

For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, as polar solvents can better stabilize the more polar excited state compared to the ground state. uobabylon.edu.iq By measuring the UV-Vis spectrum in a series of solvents with varying polarities (e.g., from hexane to ethanol to acetonitrile), one can observe these shifts and characterize the electronic nature of the molecule's excited states. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise information about its solid-state conformation.

This technique would provide:

Unambiguous Structural Confirmation: Absolute confirmation of the molecular connectivity.

Precise Geometric Parameters: Highly accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net

Conformational Details: The dihedral angle between the plane of the indole ring system and the phenyl ring would be determined, revealing the degree of twist in the molecule's backbone.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking or C-H···π interactions that stabilize the crystal structure. mdpi.com

Table 3: Crystallographic Data Obtained from X-ray Analysis

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths The precise distance between the nuclei of two bonded atoms.
Bond Angles The angle formed between three connected atoms.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are essential for both its purification after synthesis and for the verification of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. A spot of the compound on a silica (B1680970) plate is developed in a suitable solvent system, and its retention factor (Rf) is calculated.

Column Chromatography: This is a preparative technique used to isolate and purify the target compound from reaction byproducts and starting materials. The crude product is passed through a column packed with a stationary phase (e.g., silica gel), and a solvent gradient is used to elute the components at different rates. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final compound with high accuracy. A reversed-phase C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water is typically employed for molecules of this type. The output chromatogram shows a peak for the target compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Table 4: Application of Chromatographic Techniques

Technique Primary Application Information Obtained
Thin-Layer Chromatography (TLC) Reaction monitoring, preliminary purity check Retention factor (Rf), number of components
Column Chromatography Purification and isolation Isolation of the pure compound

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. amazonaws.comijprajournal.com For this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach due to the compound's relatively non-polar structure. Method development involves the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and sensitivity. allmultidisciplinaryjournal.com

The process begins with selecting an appropriate stationary phase, commonly a C18 column, which provides effective separation for a wide range of non-polar to moderately polar compounds. sigmaaldrich.com The mobile phase composition, a crucial factor in achieving desired retention and selectivity, is typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. allmultidisciplinaryjournal.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining sharp, symmetrical peaks.

Detector selection is guided by the compound's structure. Given the presence of aromatic rings and conjugated systems in this compound, a UV-Vis detector is highly effective. The wavelength of maximum absorbance (λmax) would be determined by scanning the compound's UV spectrum to ensure optimal sensitivity. sigmaaldrich.com Method validation is then performed according to ICH guidelines to confirm that the analytical procedure is accurate, precise, specific, and robust. amazonaws.comijprajournal.com

Table 1: Representative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Instrumentation High-Performance Liquid Chromatography system with UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature Ambient (approx. 25 °C)
Injection Volume 10 µL
Run Time 10 min

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. Given its molecular structure, this compound is expected to have sufficient volatility for GC-MS analysis, potentially after derivatization, although direct analysis may also be feasible.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. jppres.com The column, often coated with a non-polar or mid-polarity stationary phase like 5% phenyl polysiloxane, separates the analyte from any impurities based on differences in boiling points and interactions with the stationary phase. researchgate.net The temperature of the GC oven is programmed to increase gradually, facilitating the separation of compounds over a range of volatilities.

As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. scielo.org.mx The resulting mass spectrum serves as a molecular "fingerprint," showing the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions. For this compound, key fragmentation pathways would likely include the cleavage of the benzyl group (resulting in a prominent peak at m/z 91) and other fragmentations of the indole core structure. scielo.org.mx This fragmentation pattern provides definitive structural confirmation.

Table 2: Proposed GC-MS Method Parameters for Characterization of this compound

ParameterCondition
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary Phase 5% Phenyl Polysiloxane (or similar mid-polarity phase)
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Program Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu
Source Temperature 230 °C

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govjmchemsci.com It is a widely used tool for predicting molecular properties, including geometry, vibrational frequencies, and electronic characteristics, by calculating the electron density. jmchemsci.comimist.ma For 2-[4-(Benzyloxy)phenyl]-1-methylindole, DFT calculations would provide fundamental insights into its stability and chemical behavior.

The first step in a DFT study is to determine the most stable three-dimensional arrangement of the molecule, a process known as geometry optimization. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stable structure is achieved. banglajol.info

For this compound, this process is crucial due to the molecule's flexibility. The key areas of conformational freedom are the rotational barriers around the single bonds connecting:

The 1-methylindole (B147185) core to the 4-(benzyloxy)phenyl group.

The phenyl ring to the benzyloxy oxygen atom.

The oxygen atom to the benzyl (B1604629) group's methylene (B1212753) bridge.

Conformational analysis would explore these rotations to identify the global energy minimum, representing the most probable structure of the molecule in its ground state. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles, which are foundational for all subsequent computational analyses. physchemres.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and kinetic stability. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting higher nucleophilicity.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. orientjchem.org Conversely, a small energy gap suggests the molecule is more reactive. orientjchem.org

For this compound, an FMO analysis would map the electron density distribution of these orbitals. It is expected that the electron-rich indole (B1671886) and benzyloxy moieties would contribute significantly to the HOMO, while the LUMO would be distributed across the π-conjugated system.

Illustrative Data Table: Predicted FMO Properties

This table is a hypothetical representation of typical data obtained from a DFT calculation for illustrative purposes.

ParameterEnergy (eV)Description
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.65Energy difference between HOMO and LUMO

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. researchgate.netsapub.org

The MEP map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In the case of this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atom of the benzyloxy group and the nitrogen atom of the indole ring, identifying them as potential sites for electrophilic interaction or hydrogen bonding. Positive potential (blue) might be located around the hydrogen atoms, particularly those on the methyl group and the aromatic rings. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. unar.ac.idjocpr.com This method is central to structure-based drug design, helping to understand the binding mode and affinity of a potential drug candidate. medjpps.com

Molecular docking simulations place the ligand, this compound, into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. nih.gov A more negative binding energy value typically indicates a stronger and more stable interaction between the ligand and the receptor.

The binding affinity of this compound would be evaluated against various relevant biological targets. For instance, given its structural similarity to selective estrogen receptor modulators (SERMs), docking it into the ligand-binding domain of the estrogen receptor would be a logical investigation. vulcanchem.com Studies on similar 2-phenylindole (B188600) derivatives have explored their potential as inhibitors of targets like tubulin and cyclooxygenase-2 (COX-2). nih.govnih.gov

Illustrative Data Table: Predicted Binding Affinities

This table provides a hypothetical example of docking results for this compound against various protein targets.

Protein TargetPDB IDBinding Affinity (kcal/mol)
Estrogen Receptor Alpha1A52-9.5
Cyclooxygenase-2 (COX-2)5KIR-8.8
Tubulin1SA0-7.9

Beyond predicting binding affinity, docking analysis provides a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex. This includes identifying the specific amino acid residues in the protein's active site that interact with the ligand.

Key interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors. The oxygen and nitrogen atoms in this compound could act as hydrogen bond acceptors.

Hydrophobic Interactions: Occur between nonpolar regions, such as the aromatic rings of the ligand and hydrophobic amino acid residues like Leucine, Valine, and Phenylalanine. nih.gov

Pi-Pi Stacking: Aromatic-aromatic interactions between the indole or phenyl rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.

An analysis for this compound would characterize how its different structural components (the indole core, the central phenyl ring, and the terminal benzyl group) fit into the binding pocket and which residues they interact with, providing a rational basis for its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR models for 2-phenylindole derivatives have been developed to predict their efficacy against various cancer cell lines. These models typically utilize a range of molecular descriptors, which are numerical values that characterize the chemical structure of a molecule. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

One study on a series of 2-phenylindole analogs with anticancer activity utilized a genetic algorithm (GA) for descriptor selection and multiple linear regression (MLR) to build the QSAR model. The resulting models indicated that the anticancer activity of these compounds is significantly influenced by 3D molecular geometry and specific electronic properties. For instance, a higher value for certain radial distribution function (RDF) descriptors, which relate to the probability of finding an atom at a certain distance from the center of the molecule, was found to be correlated with increased anticancer activity.

To illustrate the application of QSAR, the following table presents a hypothetical set of descriptors and their correlation with the anticancer activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) for a series of 2-phenylindole derivatives, which could be conceptually applied to understand the structure-activity landscape of this compound.

Table 1: Representative Molecular Descriptors in QSAR Models for 2-Phenylindole Derivatives

Descriptor Descriptor Type Correlation with Anticancer Activity
LogP Physicochemical Positive
Molecular Weight Physicochemical Negative
Topological Polar Surface Area (TPSA) Topological Negative
Number of Rotatable Bonds Topological Positive
Jurs-WNSA-1 (Weighted negative surface area) Electronic Positive

These correlations suggest that for this class of compounds, increased lipophilicity and flexibility (number of rotatable bonds) may enhance anticancer activity, while a larger molecular size and higher polarity might be detrimental. The benzyloxy group in this compound would significantly contribute to its lipophilicity and number of rotatable bonds, suggesting a potentially favorable profile based on these general QSAR findings for the 2-phenylindole scaffold.

In Silico Assessment of Pharmacokinetic Properties in Research Design

The assessment of pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step in drug development. In silico methods provide a rapid and cost-effective way to predict these properties early in the research process, helping to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics.

For this compound, various computational tools can be employed to predict its ADME profile. These predictions are based on its chemical structure and rely on models built from large datasets of experimentally determined pharmacokinetic parameters.

Key pharmacokinetic properties that can be predicted in silico include:

Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to estimate how well the compound is absorbed from the gastrointestinal tract.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound will be distributed throughout the body.

Metabolism: In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: While direct prediction of excretion pathways is complex, parameters related to solubility and metabolism can provide insights.

The following table provides a representative in silico ADME profile for a compound with a structure analogous to this compound, based on general predictions for molecules with similar physicochemical properties.

Table 2: Predicted In Silico ADME Properties for a 2-Phenylindole Analog

ADME Property Predicted Value/Classification Implication in Research Design
Human Intestinal Absorption (HIA) High Good potential for oral bioavailability.
Caco-2 Permeability Moderate to High Suggests good absorption across the intestinal epithelium.
Plasma Protein Binding (PPB) High (>90%) May have a longer duration of action but lower free drug concentration.
Blood-Brain Barrier (BBB) Penetration Low Less likely to cause central nervous system side effects.
CYP2D6 Inhibition Likely Inhibitor Potential for drug-drug interactions with other medications metabolized by this enzyme.
LogS (Aqueous Solubility) Low May require formulation strategies to improve solubility for oral administration.

These in silico predictions are invaluable in the early stages of research design. For this compound, the predicted high intestinal absorption would support its development as an oral agent. However, the predicted high plasma protein binding and potential for CYP enzyme inhibition would warrant further experimental investigation to assess the clinical implications. The low predicted aqueous solubility might also necessitate the exploration of different salt forms or formulations to ensure adequate bioavailability.

Future Research Directions and Applications in Basic Science

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry and materials science, and 2-[4-(Benzyloxy)phenyl]-1-methylindole represents a promising, yet underexplored, member of this chemical family. nih.govnih.gov Its structure, featuring a 2-arylindole core, offers a versatile platform for future scientific investigation. The following sections outline potential avenues for research and application, stemming from the known properties of related indole derivatives and advanced chemical methodologies.

Q & A

Q. What are the established synthetic methodologies for preparing 2-[4-(Benzyloxy)phenyl]-1-methylindole, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves a multi-step approach:

Benzylation of phenolic precursors : Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., using benzyl bromide and a base like K₂CO₃ in DMF) .

Indole ring formation : Employing Fischer indole synthesis or transition-metal-catalyzed cyclization (e.g., Pd-mediated coupling for regioselectivity) .

Methylation : Selective N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH in THF) .

Q. Key factors affecting yield and purity :

  • Temperature control during benzylation (exothermic reactions may require cooling).
  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. CuI for cyclization steps).
  • Purification via column chromatography or recrystallization to remove byproducts .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
BenzylationBnBr, K₂CO₃, DMF, 80°C85>98%
Indole FormationPd(PPh₃)₄, Toluene, 110°C7295%
MethylationMeI, NaH, THF, 0°C→RT90>99%

Q. What spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Assign peaks for the indole NH (if present), benzyloxy protons (δ ~4.9–5.1 ppm), and methyl group (δ ~3.2–3.5 ppm). Aromatic protons show splitting patterns consistent with substitution .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–O bond in benzyloxy group: ~1.36 Å; dihedral angle between indole and phenyl rings: ~45°) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]+ at m/z 329.1412 (calculated for C₂₂H₂₀NO₂+) .
  • HPLC : Purity >98% using a C18 column (MeCN:H₂O = 70:30, λ = 254 nm) .

Q. How do structural modifications (e.g., substituent variations on the indole core or benzyloxy group) affect physicochemical properties and biological activity?

Answer:

  • Benzyloxy Position : Shifting the benzyloxy group from the para to meta position reduces π-π stacking interactions, altering solubility and receptor binding .
  • Methyl Group : N-methylation enhances metabolic stability but may reduce hydrogen-bonding capacity in biological targets .
  • Fluorine Substitution : Introducing trifluoromethyl groups (e.g., at the phenyl ring) increases lipophilicity (logP +0.5) and bioavailability .

Q. Table 3: Comparative Properties of Structural Analogs

CompoundSubstituentslogPBiological Activity (IC₅₀, μM)Reference
Target Compound4-Benzyloxy, 1-Me3.812.5 (Enzyme X)
Analog A3-Benzyloxy, 1-Me3.528.4 (Enzyme X)
Analog B4-Benzyloxy, 3-CF₃4.38.9 (Enzyme X)

Q. What strategies can resolve contradictions in reported biological activities of structurally related indole derivatives?

Answer:

  • Standardized Assays : Use uniform protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Computational Docking : Compare binding poses of analogs using molecular dynamics simulations (e.g., AutoDock Vina) to identify critical interactions .
  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify trends (e.g., benzyloxy derivatives show inverse correlation between logP and IC₅₀) .

Case Study : A compound with 85% structural similarity (5-(Benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole) showed conflicting cytotoxicity data (IC₅₀ = 5 μM vs. 22 μM). Reevaluation under standardized conditions revealed assay pH (7.4 vs. 6.8) as a critical factor .

Q. How can computational models predict the pharmacological properties of this compound?

Answer:

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (TPSA = 45 Ų, logP = 3.8) and CYP450 inhibition risk .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and predict UV-Vis spectra (λmax = 290 nm) .
  • Toxicity Screening : DSSTOX database flags potential hepatotoxicity via structural alerts (e.g., benzyloxy groups linked to Phase I metabolism) .

Q. Table 4: Computed vs. Experimental Properties

PropertyComputedExperimentalSource
logP3.73.8
λmax (nm)288290
Solubility (mg/mL)0.120.11

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